Azido-PEG2-Alcohol
Overview
Description
2-(2-Azidoethoxy)ethanol, also known as Azido-PEG2-alcohol, is a PEG linker containing an azide group and a terminal hydroxyl group . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The synthesis of 2-(2-Azidoethoxy)ethanol involves the reaction of 2-(2-chloroethoxy)ethanol with sodium azide . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Molecular Structure Analysis
The molecular formula of 2-(2-Azidoethoxy)ethanol is C4H9N3O2 . It has an average mass of 131.133 Da and a mono-isotopic mass of 131.069473 Da .Chemical Reactions Analysis
The azide group in 2-(2-Azidoethoxy)ethanol can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Physical and Chemical Properties Analysis
2-(2-Azidoethoxy)ethanol is a liquid with a yellowish color . It has 5 H-bond acceptors, 1 H-bond donor, and 5 freely rotating bonds . Its ACD/LogP is -0.51, and its ACD/LogD (pH 5.5 and 7.4) is -0.09 . It has a polar surface area of 42 Å^2 .Scientific Research Applications
Transdermal Drug Delivery Systems : A study by Suwanpidokkul, Thongnopnua, and Umprayn (2004) investigated the effects of vehicles, enhancers, and polymer membranes on the permeation of 3-azido-3-deoxythymidine (AZT) across cadaver pig skin. Their findings suggest potential applications in developing transdermal drug delivery systems (Suwanpidokkul, Thongnopnua, & Umprayn, 2004).
Biofuel Production : Research by Hormilleja et al. (2014) on the combined production and purification of hydrogen using ethanol suggests its application in biofuel production technologies (Hormilleja, Durán, Plou, Herguido, & Peña, 2014).
Chemical Actinometry : Bunce, LaMarre, and Vaish (1984) explored the photorearrangement of azoxybenzene in ethanolic solution, which can be applied in chemical actinometry (Bunce, LaMarre, & Vaish, 1984).
Electrochemical Studies : Zhou et al. (2010) studied the electrooxidation of ethanol on a Pd electrode in alkaline media, providing insights into electrochemical processes and catalysis (Zhou, Wang, Lin, Tian, & Sun, 2010).
Medical Applications : Kirschner et al. (2007) investigated the transdermal resorption of an ethanol- and 2-propanol-containing skin disinfectant, which has relevance in medical practices (Kirschner, Lang, Breuer, Breuer, Schulze Gronover, Zwingers, Böttrich, Arndt, Brauer, Hintzpeter, Burmeister, & Fauteck, 2007).
Thermodynamic and Ultrasonic Studies : Research by Begum et al. (2013) on the thermodynamic, ultrasonic, and FT-IR studies of binary liquid mixtures including 2-ethoxy ethanol can be applied in material science and chemistry (Begum, Sri, Kumar, & Rambabu, 2013).
Environmental and Health Monitoring : B'hymer et al. (2003) developed a procedure for quantifying a biomarker in human urine samples, relevant for monitoring human exposure to industrial applications (B'hymer, Cheever, Butler, & Brown, 2003).
Chemical Education : Feierabend and Eilks (2011) discussed using ethanol as a topic in chemistry education, highlighting its societal dimensions (Feierabend & Eilks, 2011).
Catalysis and Chemical Reactions : Li et al. (2012) explored the deoxygenation of ethanol over a supported Ni2P/SiO2 catalyst, providing insights into catalysis and chemical reaction mechanisms (Li, Bui, Zhao, Oyama, Dou, & Shen, 2012).
Chemical Kinetics and Combustion : Mittal et al. (2014) investigated the autoignition of ethanol, providing data crucial for understanding combustion processes and chemical kinetics (Mittal, Burke, Davies, Parajuli, Metcalfe, & Curran, 2014).
Safety and Hazards
2-(2-Azidoethoxy)ethanol is classified under GHS07 for safety . The hazard statements include H319, H335, H302+H312+H332, and H315 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used .
Mechanism of Action
Target of Action
It’s known that the azide group in the compound can react with alkyne, bcn, dbco via click chemistry .
Mode of Action
The azide group in 2-(2-Azidoethoxy)ethanol is reactive with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This interaction allows the compound to bind to its targets and induce changes.
Biochemical Analysis
Biochemical Properties
2-(2-Azidoethoxy)ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Properties
IUPAC Name |
2-(2-azidoethoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c5-7-6-1-3-9-4-2-8/h8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJFKQFYZOARRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCO)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
73342-16-2 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73342-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90464632 | |
Record name | 2-(2-azidoethoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139115-90-5 | |
Record name | 2-(2-azidoethoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-azidoethoxy)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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